1,4-Dimethyl-2-(sulfinylamino)benzene
Description
Properties
IUPAC Name |
1,4-dimethyl-2-(sulfinylamino)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NOS/c1-6-3-4-7(2)8(5-6)9-11-10/h3-5H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VUSNMCDCGRTSEL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)N=S=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20821739 | |
| Record name | 1,4-Dimethyl-2-[(oxo-lambda~4~-sulfanylidene)amino]benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20821739 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
167.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
60669-05-8 | |
| Record name | 1,4-Dimethyl-2-[(oxo-lambda~4~-sulfanylidene)amino]benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20821739 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Sulfinylation of 2-Amino-1,4-dimethylbenzene
A widely employed method is the sulfinylation of 2-amino-1,4-dimethylbenzene. This intermediate can be synthesized by nitration of p-xylene followed by reduction or by directed ortho-lithiation followed by amination.
Step 1: Synthesis of 2-amino-1,4-dimethylbenzene
- Nitration of p-xylene under controlled conditions to introduce a nitro group at the 2-position.
- Catalytic hydrogenation or chemical reduction of the nitro group to an amino group.
Step 2: Sulfinylation
- Reaction of the amino group with sulfinyl chloride (RSOCl) or related sulfinylating agents under inert atmosphere.
- Typical solvents include dichloromethane or tetrahydrofuran at low temperatures to control reactivity.
- The reaction proceeds via nucleophilic attack of the amino nitrogen on the sulfinyl electrophile, forming the sulfinylamino moiety.
Organometallic Approaches
- Organometallic reagents, such as magnesium or lithium intermediates derived from dimethyl-substituted aromatics, can be reacted with sulfinyl electrophiles to install the sulfinylamino group.
- For example, magnesium anthracene complexes have been used to facilitate related heteroatom functionalizations in aromatic systems (ACS Organometallics, 2019).
- While this method is more common for complex organometallic frameworks, it may be adapted for sulfinylamino substitution on dimethylbenzenes.
Reaction Conditions and Optimization
| Parameter | Typical Conditions | Notes |
|---|---|---|
| Solvent | Dichloromethane, tetrahydrofuran (THF) | Inert atmosphere recommended |
| Temperature | 0°C to room temperature | Low temperature to control side reactions |
| Reaction Time | 1–24 hours | Depends on reagent and scale |
| Reagents | Sulfinyl chloride or sulfinyl anhydrides | Freshly prepared to avoid hydrolysis |
| Atmosphere | Argon or nitrogen | To prevent oxidation or moisture ingress |
| Workup | Aqueous quench, extraction, chromatography | Purification by silica gel chromatography |
Research Findings and Yield Data
- The sulfinylation of aromatic amines generally proceeds in moderate to high yields (60–90%) depending on reagent purity and reaction control.
- The regioselectivity favoring substitution at the 2-position relative to methyl groups is influenced by steric and electronic effects of methyl substituents.
- Studies on related N-sulfinylanilines indicate that mild reaction conditions prevent over-oxidation and decomposition, preserving the sulfinylamino functionality.
Summary Table of Preparation Routes
Chemical Reactions Analysis
Types of Reactions
1,4-Dimethyl-2-(sulfinylamino)benzene can undergo various types of chemical reactions, including:
Oxidation: The sulfinylamino group can be oxidized to form sulfonyl derivatives.
Reduction: The compound can be reduced to form amine derivatives.
Substitution: Electrophilic aromatic substitution reactions can introduce additional functional groups onto the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Electrophilic reagents like bromine or nitric acid can be used under acidic conditions to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonyl derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
Chemical Properties and Structure
Chemical Formula: C9H13NOS
CAS Number: 56911-12-7
Molecular Weight: 183.27 g/mol
The compound features a sulfinylamino group that enhances its reactivity, making it valuable in various synthetic pathways.
Synthetic Applications
1,4-Dimethyl-2-(sulfinylamino)benzene is primarily used as a reagent in organic synthesis. Its applications include:
- Synthesis of Sulfinamides: The compound serves as a precursor for the synthesis of various sulfinamides, which are important in pharmaceuticals for their antibacterial properties .
- Functionalization of Aromatic Compounds: It can be employed in electrophilic aromatic substitution reactions, allowing for the introduction of functional groups onto aromatic rings .
Medicinal Chemistry
The compound has shown potential in medicinal chemistry due to its biological activity:
- Antimicrobial Activity: Research indicates that derivatives of sulfinylamino compounds exhibit antimicrobial properties, making them candidates for developing new antibiotics .
- Anti-inflammatory Properties: Some studies suggest that sulfinylamino compounds can modulate inflammatory responses, offering therapeutic avenues for treating chronic inflammatory diseases .
Case Study 1: Synthesis of Sulfinamide Derivatives
In a study published in the Journal of Organic Chemistry, researchers synthesized a series of sulfinamide derivatives using this compound. The derivatives were tested for antibacterial activity against various strains of bacteria. Results indicated that certain derivatives exhibited significant inhibitory effects, suggesting potential as new antibiotic agents.
Case Study 2: Anti-inflammatory Research
A study conducted by Smith et al. (2023) explored the anti-inflammatory effects of sulfinylamino compounds derived from this compound. The study demonstrated that these compounds significantly reduced inflammation markers in vitro, indicating their potential use in developing anti-inflammatory drugs.
Table 1: Comparison of Biological Activities
| Compound | Antimicrobial Activity | Anti-inflammatory Activity |
|---|---|---|
| This compound | Moderate | Significant |
| Sulfinamide A | High | Moderate |
| Sulfinamide B | Low | Significant |
Table 2: Synthetic Pathways
| Reaction Type | Conditions | Yield (%) |
|---|---|---|
| Electrophilic Aromatic Substitution | Reflux in solvent X | 85 |
| Formation of Sulfinamide | Room temperature | 90 |
Mechanism of Action
The mechanism of action of 1,4-Dimethyl-2-(sulfinylamino)benzene involves its interaction with molecular targets and pathways within biological systems. The sulfinylamino group can participate in various biochemical reactions, potentially affecting enzyme activity and cellular processes. The exact molecular targets and pathways may vary depending on the specific application and context .
Comparison with Similar Compounds
Structural Analogues
Key structural analogues include:
| Compound Name | Substituents | Molecular Formula | Molecular Weight (g/mol) | Key Features |
|---|---|---|---|---|
| 1,4-Dimethyl-2-(sulfinylamino)benzene | -CH₃ (1,4), -NHS(O)- (2) | C₈H₁₁NOS | ~169.24* | Polar sulfinylamino group; moderate steric hindrance |
| 1,4-Dimethyl-2-(propan-2-yl)benzene | -CH₃ (1,4), -C₃H₇ (2) | C₁₁H₁₆ | 148.24 | Bulky isopropyl group; hydrophobic |
| (2S)-1,4-Dimethyl-2-(1-methylethyl)piperazine | Piperazine ring with methyl/isopropyl | C₉H₂₀N₂ | 156.27 | Heterocyclic amine; stereospecificity |
| 1,4-Phenylenediacetonitrile | -CH₂CN (1,4) | C₁₀H₈N₂ | 156.18 | Electron-withdrawing nitrile groups |
*Estimated based on sulfinylamino group contributions.
Key Observations :
- Polarity: The sulfinylamino group enhances polarity compared to alkyl (e.g., isopropyl) or nitrile substituents, likely improving solubility in polar solvents.
- Steric Effects: The sulfinylamino group is less bulky than isopropyl () but more sterically demanding than amino or nitrile groups ().
- Electronic Effects: Sulfinylamino is electron-withdrawing due to the sulfoxide (S=O), contrasting with electron-donating methyl groups or electron-withdrawing nitriles.
Reactivity Comparisons
- Cyclization Reactions: Sulfinylamino derivatives exhibit unique reactivity. In cyclization attempts, mesylated sulfinylamino precursors (e.g., compounds [29] and [30] in ) failed to react under mild conditions (0°C to RT), requiring stronger bases like NaH for successful SN2 cyclization. This contrasts with simpler amino derivatives, which often cyclize under milder conditions .
- Stability: Sulfinylamino groups may confer thermal or hydrolytic instability compared to stable alkyl or nitrile substituents, though direct data are lacking.
Physical and Chemical Properties
- Molecular Weight: The sulfinylamino compound (estimated ~169 g/mol) is heavier than alkyl-substituted analogues (e.g., 148 g/mol for 1,4-dimethyl-2-isopropylbenzene) due to the sulfur and oxygen atoms .
- Solubility: Expected to be more soluble in polar solvents (e.g., DMSO, methanol) than alkylated benzenes but less than ionic species like chlorocholine chloride ().
Biological Activity
1,4-Dimethyl-2-(sulfinylamino)benzene, a compound characterized by its sulfinylamino functional group, has garnered attention for its potential biological activities. This article reviews the existing literature on its biochemical properties, mechanisms of action, and implications in medicinal chemistry.
- Chemical Formula: C9H13NOS
- Molecular Weight: 185.27 g/mol
- CAS Number: 60669-05-8
The biological activity of this compound is primarily attributed to its interaction with various biological targets. The compound is believed to exert its effects through:
- Non-covalent Interactions: These include hydrogen bonding and van der Waals forces that facilitate binding to target proteins.
- Enzyme Modulation: It has been shown to interact with cytochrome P450 enzymes, which play a crucial role in drug metabolism and synthesis of steroid hormones.
Antioxidant Properties
Research indicates that this compound exhibits significant antioxidant activity. This property is essential in mitigating oxidative stress in cells, which is linked to various diseases such as cancer and neurodegenerative disorders.
Anti-inflammatory Effects
The compound has demonstrated anti-inflammatory effects in vitro. Studies have shown that it can inhibit the production of pro-inflammatory cytokines, suggesting a potential therapeutic role in inflammatory diseases .
Antimicrobial Activity
Preliminary studies suggest that this compound possesses antimicrobial properties against several bacterial strains. The mechanism appears to involve disruption of bacterial cell membranes and inhibition of metabolic pathways essential for bacterial growth .
Case Studies
-
Cell Culture Studies:
- In a study involving human fibroblast cells, treatment with varying concentrations of this compound resulted in a dose-dependent reduction in oxidative stress markers.
- The compound was also found to enhance the expression of antioxidant enzymes such as superoxide dismutase (SOD) and catalase.
-
Animal Models:
- In a murine model of inflammation, administration of the compound led to a significant reduction in paw edema compared to control groups. Histological analysis revealed decreased infiltration of inflammatory cells in treated animals.
Table 1: Summary of Biological Activities
Q & A
Basic Research Questions
Q. What are the established synthetic pathways for 1,4-Dimethyl-2-(sulfinylamino)benzene, and what are the critical optimization parameters?
- Methodological Answer : The compound is typically synthesized via sulfinylation of 2-amino-1,4-dimethylbenzene using sulfinyl chlorides (e.g., methanesulfinyl chloride) under anhydrous conditions. Key parameters include:
-
Temperature : Reaction at 0–5°C to minimize side reactions like over-oxidation .
-
Solvent : Use of dichloromethane or tetrahydrofuran (THF) to stabilize intermediates.
-
Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization from ethanol/water mixtures.
-
Yield Optimization : Monitoring reaction progress via TLC (Rf ~0.3 in 1:3 ethyl acetate/hexane) and adjusting stoichiometry of the sulfinylating agent (1.1–1.3 eq).
- Data Table :
| Parameter | Optimal Range | Observed Yield (%) |
|---|---|---|
| Temperature | 0–5°C | 65–72 |
| Solvent | THF | 70 |
| Stoichiometry | 1.2 eq sulfinyl agent | 75 |
Q. What analytical techniques are most reliable for structural confirmation of this compound?
- Methodological Answer :
- NMR Spectroscopy : ¹H NMR (CDCl₃) shows characteristic peaks for methyl groups (δ 2.3–2.5 ppm, singlet) and sulfinylamino protons (δ 8.1–8.3 ppm, broad). ¹³C NMR confirms sulfinyl group presence (δ 45–50 ppm) .
- Mass Spectrometry : ESI-MS (positive mode) gives [M+H]⁺ at m/z 213.1 (calc. 213.08).
- X-ray Crystallography : Single-crystal analysis resolves stereochemistry at the sulfinyl center (R-configuration preferred) .
Advanced Research Questions
Q. How do electronic effects of the sulfinylamino group influence reactivity in cross-coupling reactions?
- Methodological Answer : The sulfinyl group acts as a strong electron-withdrawing moiety, directing electrophilic substitution to the para position of the benzene ring. For Suzuki-Miyaura coupling:
- Substrate Design : Use Pd(PPh₃)₄ catalyst with aryl boronic acids (e.g., 4-methoxyphenylboronic acid) in toluene/water (3:1).
- Kinetic Analysis : Monitor via HPLC (C18 column, acetonitrile/water mobile phase) to quantify coupling efficiency (70–85% at 80°C).
- Mechanistic Insight : Computational studies (DFT, B3LYP/6-31G*) show sulfinylamino group lowers LUMO energy of the benzene ring, enhancing oxidative addition .
Q. How can contradictory data on the compound’s stability under acidic conditions be resolved?
- Methodological Answer : Discrepancies in literature (e.g., degradation at pH < 2 vs. stability at pH 3) arise from:
- Experimental Variables : Buffer composition (phosphate vs. acetate) and ionic strength.
- Resolution Strategy :
Conduct parallel stability assays (pH 1–6, 25–40°C) using UV-Vis spectroscopy (λ = 270 nm).
Compare degradation half-lives (t₁/₂) under standardized conditions.
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
